

Commercial Availability and Synthetic Routes of 2-Methyl-1-phenylpropene: A Technical Guide

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Compound of Interest

Compound Name: 2-Methyl-1-phenylpropene

Cat. No.: B151218

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability and synthetic methodologies for **2-Methyl-1-phenylpropene** (also known as β,β -dimethylstyrene), a valuable building block in organic synthesis. This document is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.

Commercial Availability

2-Methyl-1-phenylpropene is readily available from a variety of chemical suppliers. The purity of the commercially available compound is typically high, often exceeding 98%. Pricing and available quantities vary by supplier. A summary of representative commercial sources is provided in Table 1.

Supplier	Purity	Available Quantities	Price (USD)
Sigma-Aldrich	99%	1g, 5g	Price available upon request
TCI America	>98.0% (GC)	1g, 5g, 25g	Price available upon request[1]
Apollo Scientific	98%	1g, 5g, 25g, 100g	£15.00 - £856.00
ChemicalBook	99.0% - 99.8%	KG quantities	\$1.00 - \$9.00 / KG[2]
Simson Pharma Limited	High Quality	Inquire for details	Price available upon request
Lab Pro Inc.	Min. 98.0% (GC)	1G	Price available upon request[3]
HANGZHOU LEAP CHEM CO., LTD.	99%	Inquire for details	Price available upon request[4]

Note: Prices and availability are subject to change and may not include shipping and handling fees. It is recommended to contact the suppliers directly for the most current information.

Spectroscopic Data

The structural elucidation of **2-Methyl-1-phenylpropene** is confirmed through various spectroscopic techniques. Key analytical data are summarized in Table 2.

Technique	Data
^1H NMR	The proton NMR spectrum of the closely related 2-methylpropene shows two distinct signals corresponding to the methyl protons and the vinyl protons.[5] Due to the symmetry of the two methyl groups, they appear as a single signal. The vinyl protons also exhibit a characteristic chemical shift.
^{13}C NMR	The carbon-13 NMR spectrum of 2-methylpropene displays three signals, corresponding to the two equivalent methyl carbons, the vinylic CH_2 carbon, and the quaternary vinylic carbon.[6]
Mass Spectrometry	The mass spectrum of 2-methylpropene shows a molecular ion peak at $m/z = 56$. [7] The fragmentation pattern is characterized by the loss of a methyl group, resulting in a prominent peak at $m/z = 41$, which is often the base peak. [7]
Infrared Spectroscopy	The IR spectrum of 2-methylpropene exhibits characteristic absorption bands for C-H stretching of the methyl groups and the vinyl group, as well as a C=C stretching vibration.[8]

Experimental Protocols for Synthesis

2-Methyl-1-phenylpropene can be synthesized through several established organic chemistry reactions. The two most common and effective methods, the Wittig reaction and the Grignard reaction, are detailed below.

Wittig Reaction

The Wittig reaction provides a reliable method for the synthesis of alkenes from aldehydes or ketones. For the synthesis of **2-Methyl-1-phenylpropene**, benzaldehyde is reacted with an isopropylidene phosphorane.

Materials:

- Isopropyltriphenylphosphonium bromide
- n-Butyllithium (n-BuLi) in hexanes
- Anhydrous tetrahydrofuran (THF)
- Benzaldehyde
- Anhydrous diethyl ether
- Saturated aqueous ammonium chloride (NH_4Cl) solution
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- Preparation of the Ylide: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), suspend isopropyltriphenylphosphonium bromide in anhydrous THF.
- Cool the suspension to 0 °C in an ice bath.
- Slowly add a solution of n-butyllithium in hexanes dropwise to the suspension. The color of the reaction mixture will typically change to a deep orange or red, indicating the formation of the ylide.
- Allow the reaction mixture to stir at 0 °C for 1 hour.
- Wittig Reaction: In a separate flame-dried flask, dissolve benzaldehyde in anhydrous THF.
- Slowly add the benzaldehyde solution to the prepared ylide solution at 0 °C.
- Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

- Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
- Transfer the mixture to a separatory funnel and extract with diethyl ether.
- Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purification: Purify the crude **2-Methyl-1-phenylpropene** by column chromatography on silica gel using a suitable eluent (e.g., hexanes) to yield the pure product.

Grignard Reaction

An alternative synthesis involves the reaction of a Grignard reagent with a suitable ketone, followed by dehydration of the resulting alcohol.

Materials:

- Magnesium turnings
- Anhydrous diethyl ether or THF
- Bromobenzene
- Acetone
- Dilute sulfuric acid (H_2SO_4) or hydrochloric acid (HCl)
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, condenser, and a magnetic stir bar, place magnesium turnings.
- Add a small crystal of iodine to activate the magnesium surface.

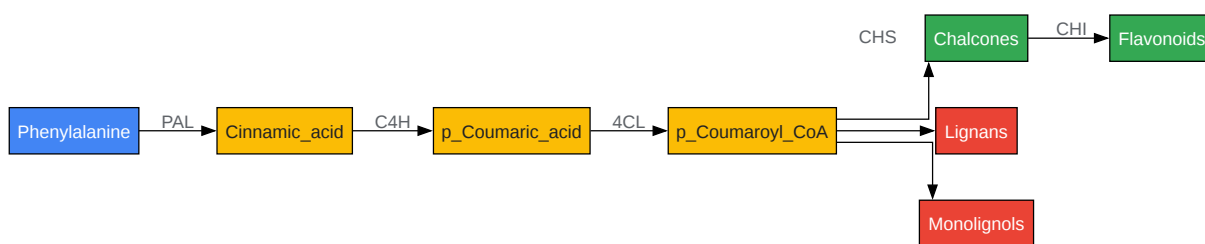
- Add a small amount of a solution of bromobenzene in anhydrous diethyl ether to the flask. The reaction is initiated when the color of the iodine disappears and the solution becomes cloudy and begins to reflux.
- Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
- After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the phenylmagnesium bromide.
- Reaction with Acetone: Cool the Grignard reagent to 0 °C in an ice bath.
- Slowly add a solution of acetone in anhydrous diethyl ether dropwise to the Grignard reagent.
- After the addition is complete, allow the mixture to stir at room temperature for 1 hour.
- Work-up and Dehydration: Quench the reaction by slowly pouring the reaction mixture over a mixture of ice and dilute sulfuric acid or hydrochloric acid.
- Transfer the mixture to a separatory funnel and separate the organic layer.
- Extract the aqueous layer with diethyl ether.
- Combine the organic layers, wash with water and then with a saturated sodium bicarbonate solution, and finally with brine.
- Dry the organic layer over anhydrous sodium sulfate and filter.
- The resulting tertiary alcohol can be dehydrated to **2-Methyl-1-phenylpropene** by heating with a catalytic amount of acid (e.g., p-toluenesulfonic acid) or by distillation from iodine.
- Purification: The final product can be purified by distillation.

Signaling Pathways and Experimental Workflows

To provide a visual representation of a relevant biological pathway and a typical experimental workflow, the following diagrams have been generated using Graphviz.

Phenylpropanoid Biosynthesis Pathway

2-Methyl-1-phenylpropene belongs to the class of phenylpropanoids, a diverse group of natural products synthesized by plants. The general biosynthetic pathway for phenylpropanoids, starting from the amino acid phenylalanine, is depicted below.^{[1][2][3][9]}

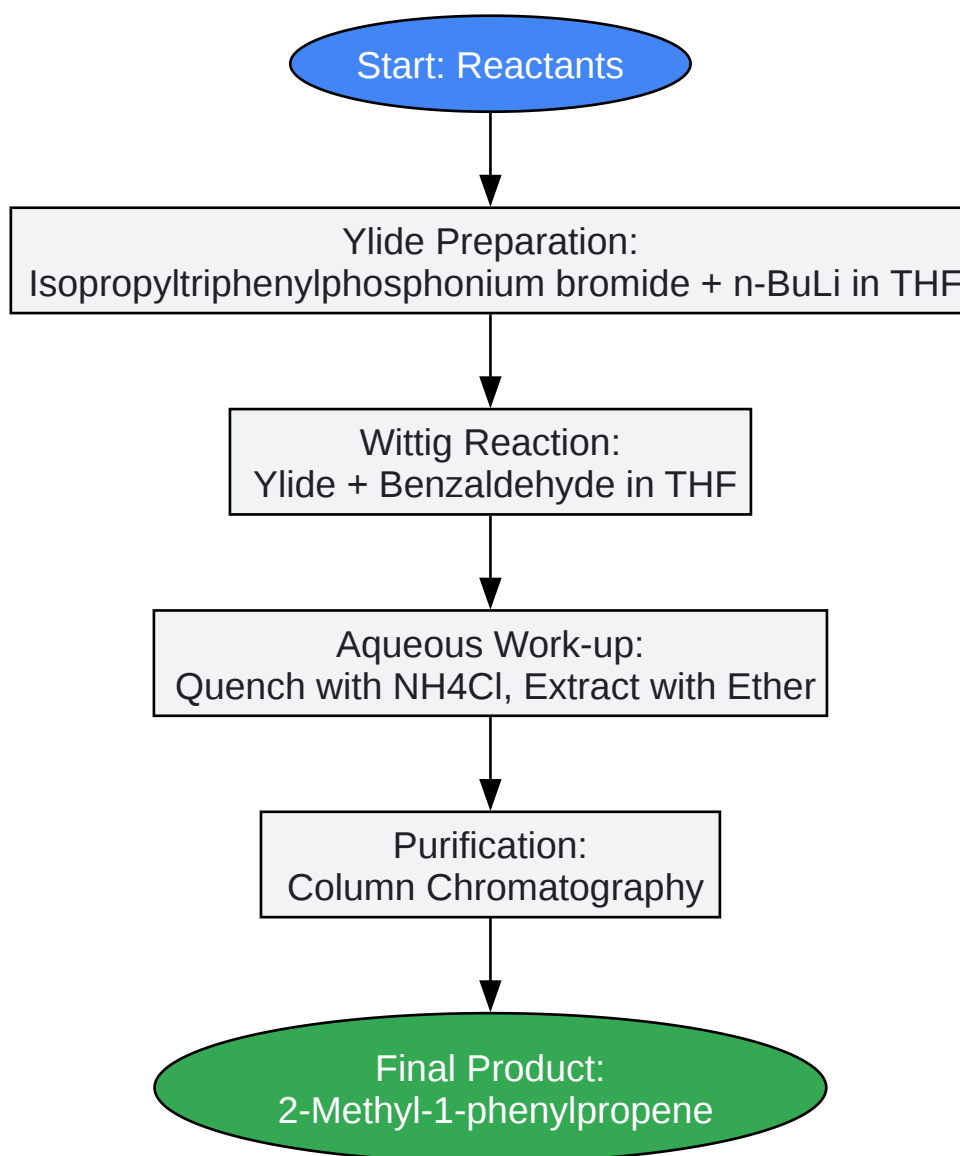


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Caption: Phenylpropanoid Biosynthesis Pathway.

Experimental Workflow for Wittig Synthesis

The following diagram illustrates a typical experimental workflow for the synthesis of **2-Methyl-1-phenylpropene** via the Wittig reaction.



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Caption: Wittig Synthesis Experimental Workflow.

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